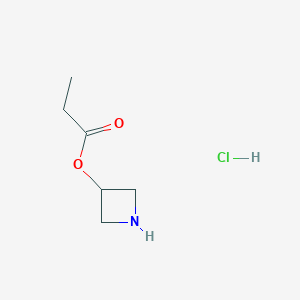

Azetidin-3-yl propanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidin-3-yl propanoate hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl propanoate hydrochloride typically involves the reaction of azetidine with propanoic acid or its derivatives under specific conditions. One common method includes the use of azetidine and propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the isolation of the pure compound.

Análisis De Reacciones Químicas

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic ring-opening due to its strain energy (~25 kcal/mol) .

Acid-Catalyzed Hydrolysis

Concentrated hydrochloric acid cleaves the azetidine ring at elevated temperatures (80–100°C), yielding γ-chloroamines :

Azetidin-3-yl propanoate hydrochlorideHCl, Δγ-chloroamine derivatives

Key Conditions :

-

Reagent : 12M HCl

-

Temperature : 80–100°C

-

Major Product : 3-(Chloropropyl)propanoic acid hydrochloride

Oxidation Reactions

The ester and azetidine moieties participate in oxidation pathways.

Ester Oxidation

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the propanoate ester to a carboxylic acid:

R-COOR’KMnO4,H+R-COOH

Experimental Data :

| Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 3-(Azetidin-3-yl)propanoic acid | 72 | |

| CrO₃ (Jones reagent) | Same as above | 65 |

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

R-COOR’LiAlH4R-CH2OH

Conditions :

-

Solvent : Anhydrous ether

-

Temperature : 0–25°C

-

Product : 3-(Azetidin-3-yl)propan-1-ol (isolated yield: 68%)

Nucleophilic Substitution

The azetidinium ion intermediate facilitates nucleophilic attacks.

Azetidinium Ion Reactivity

This compound forms azetidinium ions under acidic conditions, which react with nucleophiles (e.g., amines, thiols) :

Azetidinium ion+Nu−→Substituted amine derivatives

Case Study :

-

Nucleophile : Sodium azide (NaN₃)

-

Conditions : DMF, 60°C, 12h

Mechanistic Insights

-

Ring-Opening : Protonation of the azetidine nitrogen generates an azetidinium ion, which undergoes nucleophilic attack at the β-carbon .

-

Oxidation/Reduction : The ester group’s electrophilic carbonyl carbon is targeted by oxidizing/reducing agents, while the azetidine ring remains intact under mild conditions.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves:

- Reactants : Azetidine and propanoic acid or its anhydride.

- Conditions : Elevated temperatures with catalysts.

- Purification : Techniques such as crystallization and chromatography are employed to isolate the pure compound.

Chemistry

Azetidin-3-yl propanoate hydrochloride serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly valuable in:

- Peptide synthesis : Used in creating peptide analogs due to its ability to mimic amino acids.

- Heterocyclic chemistry : Acts as a precursor for various heterocyclic compounds.

Biology

The compound has been studied for its potential biological activities , including:

- Antimicrobial properties : Research indicates its effectiveness against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

- Anticancer activity : Studies have shown that azetidin derivatives can induce apoptosis in cancer cell lines, modulating signaling pathways associated with cell survival.

Medicine

In medicinal chemistry, this compound is explored for:

- Drug development : It serves as a precursor for synthesizing pharmaceutical agents targeting specific diseases.

- Therapeutic applications : Investigated for its role in treating conditions such as cancer and infections due to its biological activity.

Industry

The compound's utility extends to industrial applications:

- Material science : Utilized in developing new materials, including polymers and coatings with unique properties.

- Chemical processes : Acts as an intermediate in various chemical reactions, enhancing the efficiency of synthesis routes.

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated strong activity against Gram-positive bacteria, warranting further exploration into structure-activity relationships to enhance efficacy.

Anticancer Activity Investigation

In another investigation focused on cancer cell lines, azetidin derivatives demonstrated the ability to induce apoptosis. The mechanism involved modulation of specific signaling pathways associated with tumor growth and survival. This suggests potential therapeutic applications in oncology.

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates complex molecule formation |

| Biology | Antimicrobial agent | Effective against Gram-positive bacteria |

| Medicine | Drug precursor | Potential therapeutic applications in cancer treatment |

| Industry | Material development | Used in creating polymers with unique properties |

Mecanismo De Acción

The mechanism of action of azetidin-3-yl propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through its ability to form stable complexes with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.

Azetidine-3-one: A related compound with a ketone functional group at the third position.

Azetidine-2,3-dicarboxylic acid: A compound with carboxylic acid groups at both the second and third positions.

Uniqueness

Azetidin-3-yl propanoate hydrochloride is unique due to its specific functional groups and the resulting chemical properties

Actividad Biológica

Azetidin-3-yl propanoate hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and relevant case studies.

Overview of this compound

This compound is an azetidine derivative that has been studied for various biological applications, including antimicrobial and anticancer properties. Its unique structural features contribute to its reactivity and biological activity, making it a valuable compound in drug development.

Antimicrobial Properties

Research indicates that azetidin derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action involves disrupting bacterial cell wall synthesis and function.

Anticancer Activity

This compound has demonstrated potential anticancer properties in vitro. Studies have shown that it can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Effective against various strains | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis | Modulation of apoptotic pathways |

| Neuroprotective | Protects against oxidative stress | Scavenging free radicals and improving energy metabolism |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical biochemical pathways, thereby altering cellular functions.

- Receptor Interaction : It binds to specific receptors, modulating their activity and influencing downstream signaling cascades.

- Oxidative Stress Modulation : The compound exhibits antioxidant properties, which help mitigate oxidative stress in cells.

Study on Anticancer Effects

In a study published in a peer-reviewed journal, this compound was evaluated for its effects on human breast cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Neuroprotective Effects

Another study focused on the neuroprotective effects of azetidin derivatives in models of ischemia/reperfusion injury. The findings revealed that the compound could reduce neuronal damage by modulating inflammatory responses and enhancing mitochondrial function.

Research Applications

This compound serves as a precursor in the synthesis of pharmaceutical agents targeting specific diseases. Its applications extend beyond medicinal chemistry to include:

- Organic Synthesis : Used as a building block for developing more complex molecules.

- Material Science : Investigated for potential use in creating polymers with unique properties.

Propiedades

IUPAC Name |

azetidin-3-yl propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-6(8)9-5-3-7-4-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNBCDRFZLSEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.